2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Piperidine Ring Formation: The piperidine ring can be synthesized via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Pyrimidine Ring Attachment: The 2-methylpyrimidine moiety is introduced through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the cyclopropyl and piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1-(4-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- 2-Cyclopropyl-1-(4-(2-methylpyridin-4-yloxy)piperidin-1-yl)ethanone
Uniqueness
2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone stands out due to its specific structural features, such as the presence of the 2-methylpyrimidine moiety, which may confer unique biological activities and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
2-cyclopropyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-16-7-4-14(17-11)20-13-5-8-18(9-6-13)15(19)10-12-2-3-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKFIRHQQMZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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